molecular formula C7H16ClNO2 B13515689 [(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl](methyl)aminehydrochloride

[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl](methyl)aminehydrochloride

Katalognummer: B13515689
Molekulargewicht: 181.66 g/mol
InChI-Schlüssel: NRHTXKOYJOMCGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,2-dimethyl-1,3-dioxolan-4-yl)methylamine hydrochloride is a chemical compound with a molecular formula of C6H13NO2·HCl It is a derivative of 1,3-dioxolane, a five-membered ring containing two oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-dimethyl-1,3-dioxolan-4-yl)methylamine hydrochloride typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

(2,2-dimethyl-1,3-dioxolan-4-yl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted amine products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2,2-dimethyl-1,3-dioxolan-4-yl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2,2-dimethyl-1,3-dioxolan-4-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

(2,2-dimethyl-1,3-dioxolan-4-yl)methylamine hydrochloride can be compared with other similar compounds, such as:

    2,2-Dimethyl-1,3-dioxolane-4-methanamine: A structurally similar compound with different functional groups.

    Methyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate: Another derivative of 1,3-dioxolane with distinct chemical properties.

Eigenschaften

Molekularformel

C7H16ClNO2

Molekulargewicht

181.66 g/mol

IUPAC-Name

1-(2,2-dimethyl-1,3-dioxolan-4-yl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2)9-5-6(10-7)4-8-3;/h6,8H,4-5H2,1-3H3;1H

InChI-Schlüssel

NRHTXKOYJOMCGH-UHFFFAOYSA-N

Kanonische SMILES

CC1(OCC(O1)CNC)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.